Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

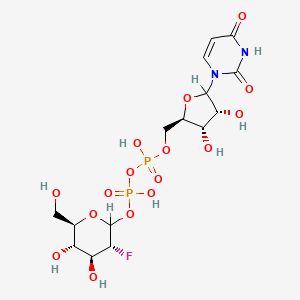

The compound [[2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate is a complex organic molecule. It is a derivative of uridine diphosphate (UDP) and plays a significant role in various biochemical processes, particularly in the metabolism of nucleotide sugars .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the basic building blocks of uridine and glucose derivatives. The key steps include:

Glycosylation: The attachment of the glucose moiety to the uridine base.

Phosphorylation: Introduction of the phosphate groups under controlled conditions.

Fluorination: Incorporation of the fluorine atom at a specific position on the glucose ring.

Industrial Production Methods

Industrial production typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving:

Continuous flow reactors: For efficient and consistent production.

Purification steps: Including crystallization and chromatography to ensure the final product’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reactions: Often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that can alter its biochemical properties .

Applications De Recherche Scientifique

The compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Plays a role in the study of nucleotide sugar metabolism and glycosylation processes.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mécanisme D'action

The compound exerts its effects through several mechanisms:

Molecular Targets: It interacts with specific enzymes involved in nucleotide sugar metabolism.

Pathways: It participates in the glycosylation pathway, where it acts as a donor of sugar moieties to various acceptor molecules.

Biochemical Effects: These interactions can influence cellular processes such as signal transduction, cell adhesion, and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uridine diphosphate glucose (UDP-glucose): A closely related compound with similar biochemical roles.

Uridine diphosphate galactose (UDP-galactose): Another nucleotide sugar involved in glycosylation.

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): Plays a role in the synthesis of glycoproteins and glycolipids.

Uniqueness

The presence of the fluorine atom and the specific arrangement of hydroxyl groups make [[2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate unique. These structural features can significantly influence its biochemical properties and interactions, making it a valuable compound for research and industrial applications .

Activité Biologique

Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester, commonly referred to as UDP-2-deoxy-2-fluoro-D-glucose, is a fluorinated analog of uridine diphosphate glucose (UDP-Glc). This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H23FN2O16P2

- Molecular Weight : 568.29 g/mol

- CAS Number : 67341-43-9

UDP-2-deoxy-2-fluoro-D-glucose functions primarily as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to various acceptor molecules. Specifically, it acts as a donor in the synthesis of trehalose-6-phosphate from glucose-6-phosphate, a reaction catalyzed by trehalose-6-phosphate synthase (OtsA). This process is crucial for cellular energy metabolism and stress response mechanisms.

Biological Activity

-

Antiviral Activity :

- Recent studies have indicated that fluorinated nucleosides, including UDP-2-deoxy-2-fluoro-D-glucose, exhibit significant antiviral properties. For instance, compounds derived from 2-deoxy sugars have shown effective inhibition against influenza viruses in vitro, with reported IC50 values ranging from 82 to 100 µM without significant cytotoxicity .

- The antiviral mechanism is believed to involve interference with viral replication processes, potentially through the inhibition of viral polymerases or glycoprotein synthesis.

-

Anticancer Potential :

- Fluorinated nucleosides have been investigated for their role in cancer therapy. Their structural similarity to natural nucleosides allows them to be incorporated into RNA and DNA, leading to chain termination during replication. This has been demonstrated in various cancer cell lines where such compounds exhibit selective cytotoxicity .

Study on Antiviral Efficacy

A study evaluated the antiviral efficacy of several uridine derivatives against influenza A virus in Madin-Darby canine kidney (MDCK) cells. The most potent compound exhibited an IC50 value of 82 µM against the H5N2 strain, with a selectivity index indicating minimal cytotoxicity at higher concentrations .

Anticancer Activity Assessment

Another investigation focused on the incorporation of fluorinated nucleosides into cancer cells. The study found that these compounds could effectively inhibit cell proliferation in various cancer types, demonstrating an IC50 below 100 µM in several instances .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13?,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTCPFGWXMBZEP-BIBYWHHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN2O16P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-43-9 |

Source

|

| Record name | Uridine-2-deoxy-2-fluoro-D-glucose diphosphate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067341439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.